molecular formula C8H11NS B1428399 2-Methyl-5-(methylsulfanyl)aniline CAS No. 1341620-91-4

2-Methyl-5-(methylsulfanyl)aniline

Cat. No.: B1428399
CAS No.: 1341620-91-4
M. Wt: 153.25 g/mol
InChI Key: DPLONPJSALIOAI-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS It is characterized by the presence of a methyl group and a methylsulfanyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(methylsulfanyl)aniline typically involves the reaction of 2-methyl-5-nitroaniline with methylthiol in the presence of a reducing agent The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the aniline group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon or Raney nickel are employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products Formed:

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction.

    Halogenated or nitrated derivatives: from substitution reactions.

Scientific Research Applications

2-Methyl-5-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, and its methylsulfanyl group can participate in redox reactions. These interactions can influence various biochemical pathways, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

  • 2-Methyl-5-(methylsulfonyl)aniline
  • 2-Methyl-5-(ethylsulfanyl)aniline
  • 2-Methyl-5-(phenylsulfanyl)aniline

Comparison: 2-Methyl-5-(methylsulfanyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Compared to its analogs, it may exhibit different reactivity profiles and biological activities, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-methyl-5-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLONPJSALIOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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